molecular formula C9H6N2O4 B1594101 1-Methyl-5-nitroindoline-2,3-dione CAS No. 3484-32-0

1-Methyl-5-nitroindoline-2,3-dione

Cat. No. B1594101
CAS RN: 3484-32-0
M. Wt: 206.15 g/mol
InChI Key: JPTDPTOWOMFBRY-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindoline-2,3-dione is a chemical compound with the molecular formula C9H6N2O4 . It is a solid substance and has a molecular weight of 206.15 g/mol.


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives, which includes 1-Methyl-5-nitroindoline-2,3-dione, can be achieved through a green synthesis technique . This technique involves direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, involving short reaction times, without utilizing any phase transfer, catalysts or solvent during the reaction .


Molecular Structure Analysis

The InChI code for 1-Methyl-5-nitroindoline-2,3-dione is 1S/C9H6N2O4/c1-4-2-5 (11 (14)15)3-6-7 (4)10-9 (13)8 (6)12/h2-3H,1H3, (H,10,12,13) . This code provides a standard way to encode the molecular structure using text .


Physical And Chemical Properties Analysis

1-Methyl-5-nitroindoline-2,3-dione is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antiviral Activity

1-Methyl-5-nitroindoline-2,3-dione derivatives have been studied for their antiviral properties. A research study synthesized a series of these derivatives and evaluated their primary antiviral activities against pathogenic viruses. Some compounds showed weak activity against yellow fever virus (YFV) in vero cells and inhibited the growth of bovine viral diarrhea virus (BVDV) in MDBK CODA cells (Terzioğlu et al., 2005).

Cytotoxicity and Anticancer Potential

Another study focused on the cytotoxicity of 1-Methyl-5-nitroindoline-2,3-dione derivatives, especially in relation to cancer. The compounds were tested for their in vitro primary cytotoxicity against human tumor cell lines. One compound, in particular, showed significant effects against non-small cell lung cancer and leukemia cell lines (Karalı, 2002).

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of 1-Methyl-5-nitroindoline-2,3-dione analogues were investigated in a study. These compounds were synthesized and tested against various bacterial and fungal strains, indicating potential as antimicrobial agents (Sankhe & Chindarkar, 2021).

Applications in Material Science

A study on the synthesis and characterization of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione highlighted its potential applications in material science. The compound exhibited good transparency in UV, visible, and NIR regions, making it suitable for nonlinear optical (NLO) applications (Prathap et al., 2017).

Antituberculosis Activity

Research on 1H-indole-2,3-dione derivatives, including 1-Methyl-5-nitroindoline-2,3-dione, evaluated their antituberculosis activity. The study synthesized new derivatives and tested their efficacy against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory activity (Karalı et al., 2007).

Analysis of Liquid Water Structure

A unique application of1-Methyl-5-nitroindoline (MNI) was its use as a probe to detect changes in the structure of liquid water with varying temperatures. The study demonstrated that the absorption band of MNI has a specific response to temperature changes, indicating a structural change in liquid water. This finding provides insights into the fundamental properties of water at different temperatures (Catalán & del Valle, 2018).

Synthesis of Spiroheterocycles

1-Methyl-5-nitroindoline-2,3-dione is also involved in the synthesis of spiroheterocycles. These compounds have potential applications in various fields of chemistry, including drug development and material science. A study reported the synthesis of spiro[indoline-3,2′-[1,3]oxathialane]-2,5′-diones, which are derivatives of 1-Methyl-5-nitroindoline-2,3-dione (Al-Thebeiti & El-zohry, 1994).

Safety And Hazards

The safety information for 1-Methyl-5-nitroindoline-2,3-dione indicates that it has several hazard statements including H301, H315, H319, and H335 . These codes correspond to various hazards such as toxicity if swallowed (H301), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Future Directions

The molecule 1-methyl-5-nitroindoline (MNI) has been used as a probe to detect the change of structure of liquid water by varying temperature . This suggests potential future applications in the field of physical chemistry and environmental science .

properties

IUPAC Name

1-methyl-5-nitroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTDPTOWOMFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333658
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitroindoline-2,3-dione

CAS RN

3484-32-0
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YY Liao, YC Gao, W Zheng… - Advanced Synthesis & …, 2018 - Wiley Online Library
A radical cyclization of N‐methyl‐N‐arylpropiolamide to isatins via an oxidative cleavage of a carbon‐carbon triple bond has been developed. In the presence of oxone and NaNO 2 , a …
Number of citations: 15 onlinelibrary.wiley.com
PS Singh, AJ Shirgaonkar, BK Chawathe… - Journal of Chemical …, 2020 - Springer
Here, pyridopyrazino[2,3-b]indole based D–A assembly was designed and synthesized with modulation of various electron-donating/withdrawing substituent and characterized by …
Number of citations: 4 link.springer.com
W Li, C Zhang, H Zhang, R Dong, J Liu, C Wang… - Bioorganic …, 2022 - Elsevier
Bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal domain (BET) family, plays an important role in the regulation of gene expression …
Number of citations: 1 www.sciencedirect.com
CNSSP Kumar, CL Devi, VJ Rao, S Palaniappan - Synlett, 2008 - thieme-connect.com
A novel method is described herein for the simple, convenient and efficient oxidation of indoles to isatins using pyridinium chlorochromate with the aid of polyaniline salt catalyst at room …
Number of citations: 20 www.thieme-connect.com
K Engen, SR Vanga, T Lundbäck, F Agalo… - …, 2020 - Wiley Online Library
Insulin‐regulated aminopeptidase (IRAP) is a new potential macromolecular target for drugs aimed for treatment of cognitive disorders. Inhibition of IRAP by angiotensin IV (Ang IV) …
M Eskandari, K Jadidi, B Notash - The Journal of Organic …, 2023 - ACS Publications
The first diastereo- and enantiodivergent asymmetric synthesis of new bis-spirocyclopropyloxindole scaffolds has been accomplished from the readily available isatin as a single …
Number of citations: 1 pubs.acs.org
SN Pandeya, R Kumar, AK Pathak… - Der Pharma Chemica, 2010 - researchgate.net
Some new triazine derivatives (4a-4l) have been synthesized. The newly synthesized compounds were characterized on the basis of elemental analysis, IR and 1 H-NMR spectra. All …
Number of citations: 11 www.researchgate.net
SN Pandeya, R Kumar, G Nath… - Asian Journal of …, 2010 - indianjournals.com
A series of indole fused triazine derivatives have been synthesized and characterized by elemental and spectral analysis, further the compounds have been screened for antimicrobial …
Number of citations: 4 www.indianjournals.com
YC Lee - 2018 - core.ac.uk
Biologically active small molecules are the crucial elements that underpin research in drug discovery, medicinal chemistry, chemical biology, and allied fields. In ancient time, people …
Number of citations: 5 core.ac.uk
Y Wang, W Li, X Cheng, Z Zhan, X Ma, L Guo, H Jin… - Tetrahedron, 2016 - Elsevier
A novel and efficient synthesis of isatins from α-hydroxy amides via ruthenium-mediated aromatic C–H activation is described. The reactions proceeded smoothly under mild conditions …
Number of citations: 12 www.sciencedirect.com

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